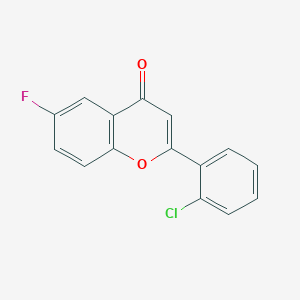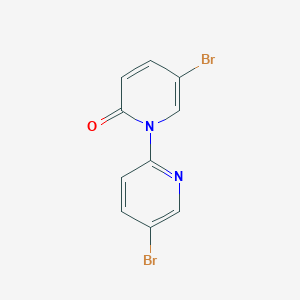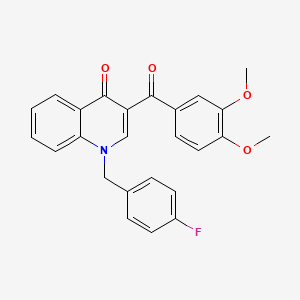![molecular formula C11H12BrNO4S B2922823 1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid CAS No. 251097-16-2](/img/structure/B2922823.png)
1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid
説明
“1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid” is a unique chemical compound with the empirical formula C11H12BrNO4S . It has a molecular weight of 334.19 . The compound is solid in form .
Molecular Structure Analysis
The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is attached to a sulfonyl group and a carboxylic acid group . The bromophenyl group is attached to the sulfonyl group .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The predicted melting point is 187.34°C . The predicted boiling point is approximately 498.4°C at 760 mmHg . The predicted density is approximately 1.7 g/cm3 . The refractive index is predicted to be n20D 1.63 . The pKa value is predicted to be 3.34 .科学的研究の応用
Antimicrobial Activity
1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid and its derivatives have been explored for their antimicrobial properties. Research by Zareef, Iqbal, and Arfan (2008) revealed the synthesis of various substituted 1-[(phenyl)sulfonyl]pyrrolidin-2-ones and their effective antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values of these compounds ranged from 0.09 to 1.0 mg, indicating potential as antimicrobial agents (Zareef, Iqbal, & Arfan, 2008).
Synthesis Methods and Structural Analysis
- The synthesis of 1-(arylsulfonyl)pyrrolidines has been investigated, with a study by Smolobochkin et al. (2017) showing the formation of new 1-(arylsulfonyl)pyrrolidines via acid-catalyzed reaction with phenols. This provides a method for synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
- In 2002, the structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were analyzed by Banerjee et al. Their findings provided insights into the potential structural features of such compounds and their implications for biomedical applications (Banerjee et al., 2002).
Antioxidant and Enzymatic Activities
- Novel bromophenols, including derivatives of this compound, have been synthesized and evaluated for their antioxidant and anticholinergic activities. Rezai et al. (2018) found these compounds exhibited significant antioxidant activities and inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, suggesting therapeutic potential in oxidative stress-related diseases and cholinergic dysfunction (Rezai et al., 2018).
Potential in Drug Development
- A study by Duan et al. (2019) explored phenyl (3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists. These compounds, related to this compound, demonstrated selective inhibition against several biological receptors, suggesting potential applications in drug development, particularly in the modulation of immune responses (Duan et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
将来の方向性
As this compound is a pyrrolidine derivative, it could be of interest in medicinal chemistry. Pyrrolidine derivatives are often used to obtain compounds for the treatment of human diseases . Further modifications and investigations could be made to explore how the chiral moiety influences biological activity .
特性
IUPAC Name |
1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZCOQODYMJAIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296407 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648981 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
251097-16-2 | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251097-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenyl)sulfonyl]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501296407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 251097-16-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)

![(R)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole](/img/structure/B2922750.png)
![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)


![(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2922756.png)
![N,1,9-trimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2922757.png)

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2922762.png)
